molecular formula C10H12N2O B3351294 (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde CAS No. 345892-02-6

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde

Cat. No.: B3351294
CAS No.: 345892-02-6
M. Wt: 176.21 g/mol
InChI Key: LEWFEDHYWUDCLR-UHFFFAOYSA-N
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Description

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde is a heterocyclic compound that features a fused pyrrolo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-aminopyrazine with an aldehyde under acidic or basic conditions to form the desired fused ring system. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
  • 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Uniqueness

(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The fused ring system also contributes to its stability and versatility in various applications.

Properties

IUPAC Name

2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-2-3-10-9(4-7-13)11-5-6-12(8)10/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWFEDHYWUDCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCNC2=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615967
Record name (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345892-02-6
Record name (6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde
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